N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile. The final step involves the N,N-dimethylation of the ethanamine moiety using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
- N,N-Dimethyl-2-(pyridin-4-yl)thiazol-2-yl)thio)ethanamine
- N,N-Dimethyl-2-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. The combination of the pyridine and oxadiazole rings with the thioether linkage makes it a versatile compound for various applications.
Properties
CAS No. |
88317-55-9 |
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Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)7-8-17-11-14-13-10(16-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
BDCBVKOCKLTBNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
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